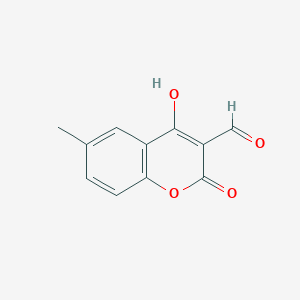
PPEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pro-Pro endopeptidases (PPEPs) are a unique class of bacterial metalloproteases that specifically hydrolyze peptide bonds between two proline residues. These enzymes play a crucial role in various biological processes, including protein degradation and regulation. PPEPs have been identified in several bacterial species, including Clostridium difficile and Paenibacillus alvei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PPEPs typically involves recombinant DNA technology. The genes encoding PPEPs are cloned into suitable expression vectors and introduced into host cells, such as Escherichia coli, for protein production. The expressed proteins are then purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of PPEPs follows similar principles but on a larger scale. Fermentation processes are optimized to maximize protein yield, and downstream processing steps, including purification and formulation, are scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
PPEPs primarily catalyze the hydrolysis of peptide bonds between proline residues. This reaction is highly specific and does not typically involve other types of chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The enzymatic activity of PPEPs requires the presence of metal ions, such as zinc or calcium, which act as cofactors. The optimal conditions for PPEP activity include a neutral to slightly alkaline pH and moderate temperatures .
Major Products Formed
The primary products of this compound-catalyzed reactions are peptides with cleaved proline-proline bonds. These products can vary depending on the specific substrate used in the reaction .
Scientific Research Applications
PPEPs have a wide range of applications in scientific research:
Mechanism of Action
PPEPs exert their effects by specifically recognizing and cleaving peptide bonds between proline residues in target proteins. The molecular mechanism involves the coordination of metal ions at the active site, which facilitates the hydrolysis reaction. The cleavage specificity is determined by the amino acid sequence surrounding the proline residues .
Comparison with Similar Compounds
PPEPs are unique in their ability to specifically hydrolyze proline-proline bonds. Similar compounds include other metalloproteases, such as matrix metalloproteinases and thermolysin, which have broader substrate specificities and different cleavage sites . The specificity of PPEPs for proline-proline bonds sets them apart from these other proteases.
List of Similar Compounds
- Matrix metalloproteinases
- Thermolysin
- Collagenases
Properties
CAS No. |
1059188-84-9 |
|---|---|
Molecular Formula |
C25H23F3N2O2 |
Molecular Weight |
440.46 |
Purity |
> 98% |
Synonyms |
(3R,5R)-5-(3-Hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











